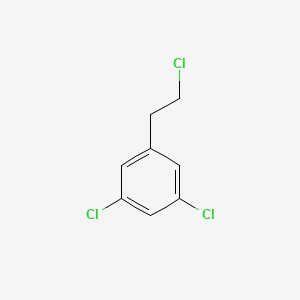
1,3-Dichloro-5-(2-chloroethyl)benzene
Overview
Description
1,3-Dichloro-5-(2-chloroethyl)benzene is a chemical compound with the molecular formula C8H7Cl3. It has a molecular weight of 209.5 . The IUPAC name for this compound is 1,3-dichloro-5-(2-chloroethyl)benzene .
Molecular Structure Analysis
The InChI code for 1,3-Dichloro-5-(2-chloroethyl)benzene is 1S/C8H7Cl3/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Synthesis of Derivatives and Complexes
Research on derivatives of similar chlorinated benzene compounds has led to the development of various synthesis methods for complex organic molecules. For example, the study by Schulz, Deforth, and Siebert (1993) on the synthesis of 4,5-benzo-1,3-dichloro-2,3-dihydro-1,3-diboroles demonstrates the potential for creating new compounds with specific chemical properties through the substitution of chlorine atoms with other groups. This type of chemical transformation is crucial for the development of materials with tailored functionalities for various industrial applications.
(H. Schulz, Thomas Deforth, W. Siebert, 1993)
Biotransformation Studies
The biotransformation of halogenated aliphatic hydrocarbons, including chlorinated benzenes, in methanogenic aquifer material was studied by Wilson, Smith, and Rees (1986). Understanding the degradation behavior of such compounds in anaerobic environments is essential for assessing their environmental impact and for developing bioremediation strategies for contaminated groundwater.
(B. Wilson, Garmon B. Smith, J. Rees, 1986)
Advanced Organic Synthesis
The regioselective synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles by Hu et al. (2008) illustrates the use of chlorinated benzene derivatives in constructing heterocyclic compounds, which are pivotal in pharmaceutical research for the development of new medications.
(Huanan Hu, A. Zhang, L. Ding, Xinxiang Lei, Li-xue Zhang, 2008)
Environmental Chemistry
The work by Dhakal, Parkin, and Lehmler (2019) on the structure of 3,5-Dichloro-3',4'-dimethoxybiphenyl, a metabolite of dichlorobiphenyl, contributes to our understanding of the environmental fate and transformation of chlorinated organic pollutants. This research can inform the development of more effective environmental monitoring and pollution control strategies.
properties
IUPAC Name |
1,3-dichloro-5-(2-chloroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVBVFDMCNQWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



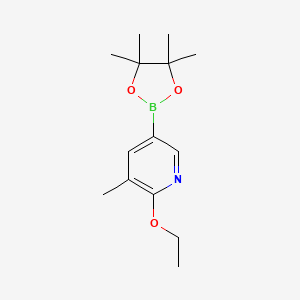
![tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1455193.png)
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B1455195.png)

![5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455198.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1455199.png)
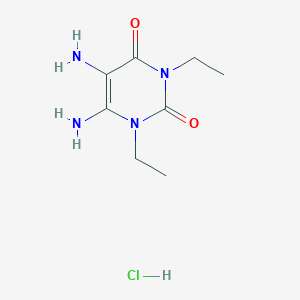
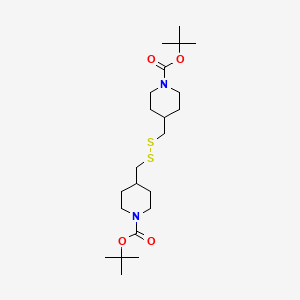

![Potassium trifluoro({4-[methoxy(methyl)carbamoyl]phenyl})boranuide](/img/structure/B1455206.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)
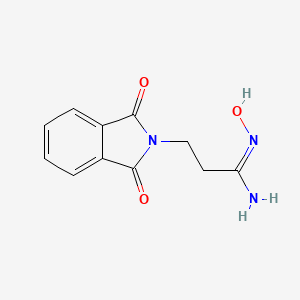

![1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester](/img/structure/B1455213.png)